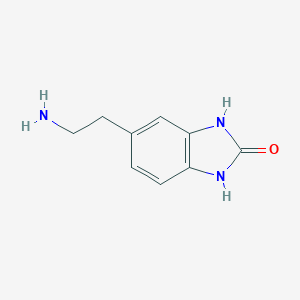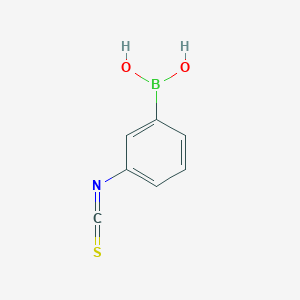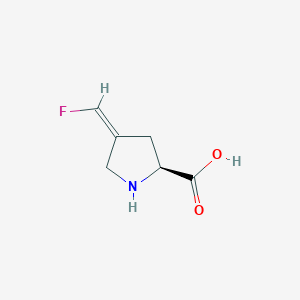
(Z)-4-(Fluoromethylene)-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-(Fluoromethylene)-L-proline is a compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is also known as (Z)-FMPro, and it has been found to have unique properties that make it useful in research and development.
Mecanismo De Acción
The mechanism of action of (Z)-FMPro is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes. This inhibition can lead to changes in protein structure and function, which can be useful for studying the role of enzymes in various biological processes.
Biochemical and Physiological Effects:
(Z)-FMPro has been shown to have several biochemical and physiological effects, including its ability to inhibit specific enzymes and alter protein structure and function. It has also been found to have anti-inflammatory properties, which may make it useful in the development of new drugs and therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (Z)-FMPro in lab experiments is its ability to selectively inhibit specific enzymes, which can be useful for studying their role in various biological processes. However, (Z)-FMPro also has some limitations, including its potential toxicity and the complexity of its synthesis.
Direcciones Futuras
There are several future directions for research on (Z)-FMPro, including its use in the development of new drugs and therapies. Additionally, (Z)-FMPro can be used to investigate the role of specific amino acids in protein folding and stability, as well as to study enzyme kinetics and inhibition. Further research is needed to fully understand the potential applications of (Z)-FMPro in various fields.
Métodos De Síntesis
The synthesis of (Z)-FMPro is a complex process that involves several steps. The first step is the synthesis of the precursor molecule, which is then converted into (Z)-FMPro through a series of chemical reactions. One of the most common methods for synthesizing (Z)-FMPro involves the use of a fluorinating agent, which is used to introduce the fluorine atom into the molecule.
Aplicaciones Científicas De Investigación
(Z)-FMPro has several potential scientific research applications, including its use as a tool for studying protein structure and function. It can also be used to investigate the role of specific amino acids in protein folding and stability. Additionally, (Z)-FMPro can be used to study enzyme kinetics and inhibition, as well as to develop new drugs and therapies.
Propiedades
Número CAS |
138958-02-8 |
|---|---|
Nombre del producto |
(Z)-4-(Fluoromethylene)-L-proline |
Fórmula molecular |
C6H8FNO2 |
Peso molecular |
145.13 g/mol |
Nombre IUPAC |
(2S,4Z)-4-(fluoromethylidene)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H8FNO2/c7-2-4-1-5(6(9)10)8-3-4/h2,5,8H,1,3H2,(H,9,10)/b4-2-/t5-/m0/s1 |
Clave InChI |
WQELYDVKHZIJHJ-PSRSYCBASA-N |
SMILES isomérico |
C\1[C@H](NC/C1=C\F)C(=O)O |
SMILES |
C1C(NCC1=CF)C(=O)O |
SMILES canónico |
C1C(NCC1=CF)C(=O)O |
Sinónimos |
L-Proline, 4-(fluoromethylene)-, (Z)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Benzyl-3,4-dihydro-2H-benzo[e][1,3]oxazine](/img/structure/B139256.png)
![1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione](/img/structure/B139257.png)
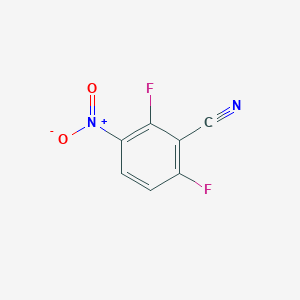
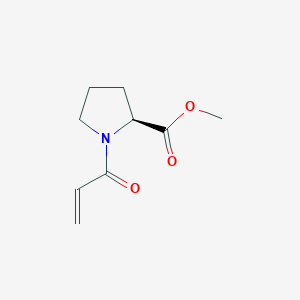
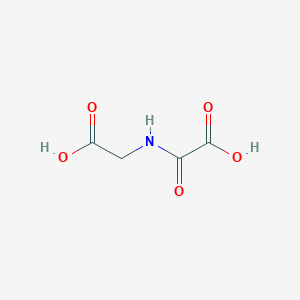
![1-[(2S,4S)-2,4-Bis(hydroxymethyl)azetidin-1-YL]ethanone](/img/structure/B139264.png)

